
1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as DIBO, is a small molecule inhibitor that has been extensively studied in the field of cancer research. DIBO has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
Research has developed novel synthetic pathways for the efficient creation of complex heterocyclic compounds, which share structural similarities or synthetic pathways with 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one. For example, Katritzky et al. (2000) introduced a new three-carbon synthon for synthesizing benzannelated and 1-(2-arylethenyl) heterocycles, demonstrating the versatility of synthetic approaches for creating complex molecular architectures (Katritzky et al., 2000).
Catalysis and Functionalization
The development of catalytic methods for the functionalization of C-H bonds represents a significant area of research. Dick et al. (2004) described a highly practical Pd(II)-catalyzed method for the regio- and chemoselective oxidative functionalization of arenes and alkanes, showcasing the potential for direct modifications of molecular frameworks under mild conditions (Dick et al., 2004).
Molecular Docking and Drug Design
Venkateshan et al. (2020) explored the synthesis, quantum chemical, modeling, and molecular docking analysis of azafluorene derivatives as inhibitors of SARS CoV-2 RdRp. Their work underscores the importance of computational tools in evaluating the potential biological activities of complex molecules, which could extend to the assessment of compounds like 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one in various biological contexts (Venkateshan et al., 2020).
Material Science and Optoelectronic Properties
Research on the optoelectronic and charge transfer properties of compounds with structural features similar to the compound could provide insights into its potential applications in material science. Irfan et al. (2019) investigated various optoelectronic and charge transfer properties at the molecular and solid-state bulk levels, highlighting the role of structural features in determining material properties (Irfan et al., 2019).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-16-8-7-15(18(23)12-16)13-24-10-3-5-17(20(24)26)21(27)25-11-9-14-4-1-2-6-19(14)25/h1-8,10,12H,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQUEXOGKLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)
![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

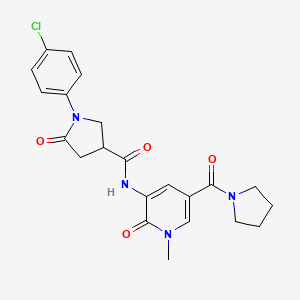
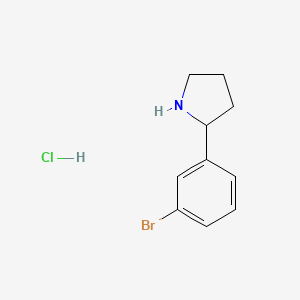
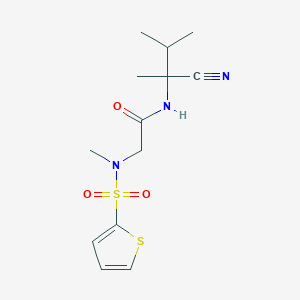

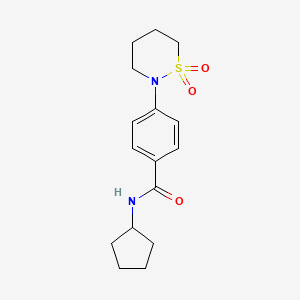
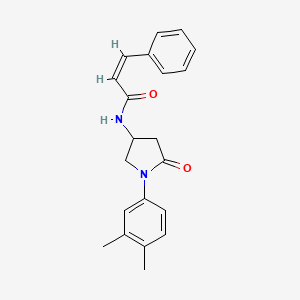
![2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2815536.png)
![5-Chloro-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2815537.png)
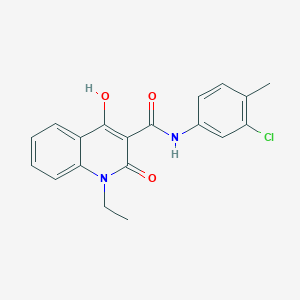
![2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B2815539.png)